Trimethoprim lactate

Catalog No.
S615757
CAS No.
23256-42-0
M.F
C17H24N4O6
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoprim lactate

CAS Number

23256-42-0

Product Name

Trimethoprim lactate

IUPAC Name

2-hydroxypropanoic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C17H24N4O6

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C14H18N4O3.C3H6O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-2(4)3(5)6/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2,4H,1H3,(H,5,6)

InChI Key

IIZVTUWSIKTFKO-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Solubility

>57.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Antimicrobial Susceptibility Testing

Trimethoprim lactate is a crucial component in antimicrobial susceptibility testing (AST) []. AST helps determine which antibiotics a specific bacterial isolate is susceptible to, informing effective treatment decisions. Researchers and clinical microbiologists use trimethoprim lactate-impregnated disks, panels, or broth microdilution methods to assess bacterial susceptibility. By analyzing the growth or inhibition of bacteria exposed to different concentrations of trimethoprim lactate, researchers can determine the minimum inhibitory concentration (MIC), the lowest concentration that inhibits bacterial growth.

Studying Bacterial Physiology and Mechanisms of Resistance

Trimethoprim lactate can be used to investigate various aspects of bacterial physiology and the mechanisms by which bacteria develop resistance to antibiotics. Researchers can employ trimethoprim lactate to:

  • Study the essential role of folic acid synthesis in bacteria: Trimethoprim inhibits the enzyme dihydrofolate reductase, which is vital for bacterial folate synthesis. By studying how bacteria respond to trimethoprim exposure, researchers can gain insights into their folate biosynthesis pathway and its importance for survival [].
  • Investigate the emergence and spread of antibiotic resistance: Studying how bacterial populations evolve resistance to trimethoprim can provide valuable information for developing new antibiotics and combating the spread of resistant pathogens [].

Other Research Applications

Trimethoprim lactate may also find use in other research areas, such as:

  • Studying the microbiome: Researchers can utilize trimethoprim lactate to selectively inhibit specific bacterial populations within a complex microbial community, allowing them to study the interactions between different microbes.
  • Developing new antimicrobial agents: Trimethoprim's mechanism of action can serve as a model for designing new drugs that target similar pathways in bacteria [].

Trimethoprim lactate is a synthetic derivative of trimethoxybenzyl-pyrimidine, recognized for its bacteriostatic and antiprotozoal properties. As a potent inhibitor of bacterial dihydrofolate reductase, it effectively disrupts the synthesis of tetrahydrofolic acid from dihydrofolic acid, which is essential for nucleic acid synthesis in bacteria. This mechanism underpins its application in treating various bacterial infections, particularly those affecting the urinary tract. Trimethoprim lactate is characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Nocardia, Brucella, and certain strains of Streptococcus and Toxoplasma .

Trimethoprim lactate acts as a bacteriostatic antibiotic by inhibiting the enzyme dihydrofolate reductase (DHFR) in bacteria []. DHFR plays a crucial role in the folate metabolic pathway, essential for bacterial DNA synthesis []. Trimethoprim selectively inhibits the bacterial DHFR, hindering bacterial folate production and ultimately stopping their growth and replication [].

Physical and Chemical Properties

  • Appearance: White to light yellow crystalline powder.
  • Melting point: 195-203 °C (trimethoprim).
  • Boiling point: Decomposes before boiling (trimethoprim).
  • Solubility: Freely soluble in water (trimethoprim lactate) [].
  • pKa: 4.1 (trimethoprim).

Trimethoprim lactate is generally well-tolerated, but side effects like nausea, vomiting, and diarrhea can occur []. In rare cases, it can cause more serious allergic reactions. Trimethoprim lactate can also interact with other medications, so it's crucial to disclose all medications to a healthcare professional before taking it [].

Please Note:

  • The information on the synthesis of trimethoprim lactate is not readily available in scientific publications due to potential proprietary nature.
  • The decomposition products of trimethoprim lactate under extreme conditions require further investigation.

The primary chemical reaction involving trimethoprim lactate is its binding to the enzyme dihydrofolate reductase. This reversible inhibition prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, thereby halting the folic acid synthesis pathway crucial for bacterial growth and replication. The compound's molecular formula is represented as C₁₄H₁₈N₄O₃ · C₃H₆O₃, indicating its structure as a lactate salt of trimethoprim .

Trimethoprim lactate exhibits significant antibacterial activity, particularly when used in combination with sulfonamides like sulfamethoxazole. This combination enhances its efficacy through a synergistic mechanism that targets consecutive steps in folic acid metabolism. While trimethoprim lactate alone is typically bacteriostatic, the combination can yield bactericidal effects against a wider range of pathogens. The compound is particularly effective against bacteria responsible for urinary tract infections and mild acute prostatitis .

Trimethoprim lactate can be synthesized through various chemical pathways involving the reaction of trimethoprim with lactic acid. The synthesis typically involves:

  • Formation of Trimethoprim: Starting with 2,4-diamino-5-(3',4',5'-trimethoxybenzyl)pyrimidine.
  • Esterification: Reacting trimethoprim with lactic acid to form the lactate salt.
  • Purification: Crystallization or other purification techniques to isolate trimethoprim lactate in a usable form.

This synthetic route allows for the production of trimethoprim lactate in a controlled environment, ensuring high purity and efficacy .

Trimethoprim lactate is utilized primarily in clinical settings for treating bacterial infections, especially urinary tract infections. Its applications extend to:

  • Microbiological Susceptibility Testing: Used as a selection agent in antimicrobial susceptibility tests.
  • Research: Employed in studies investigating bacterial metabolism and antibiotic resistance mechanisms.
  • Combination Therapy: Often combined with rifampicin or sulfonamides to enhance antimicrobial activity against pathogenic microbes .

Trimethoprim lactate has been studied for its interactions with various drugs and biological systems. Key findings include:

  • Synergistic Effects: When combined with sulfamethoxazole, it demonstrates enhanced antibacterial activity due to their complementary mechanisms of action.
  • Metabolic Pathways: The compound undergoes biotransformation primarily through cytochrome P450 enzymes (CYP2C9 and CYP3A4), which can influence its pharmacokinetics and potential drug interactions .
  • Adverse Reactions: Some studies have reported cases of lactic acidosis associated with the use of trimethoprim/sulfamethoxazole combinations, highlighting the importance of monitoring during treatment .

Several compounds share structural and functional similarities with trimethoprim lactate. Below are some notable examples:

Compound NameMechanism of ActionUnique Features
PyrimethamineInhibits dihydrofolate reductasePrimarily used for treating malaria
SulfamethoxazoleInhibits bacterial dihydropteroate synthaseOften used in combination with trimethoprim
MethotrexateInhibits dihydrofolate reductaseUsed primarily in cancer therapy
DapsoneInhibits folic acid synthesisPrimarily used for leprosy treatment

Trimethoprim lactate's unique position lies in its specific application against urinary tract infections and its compatibility with other antibiotics to enhance therapeutic outcomes .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

380.16958450 g/mol

Monoisotopic Mass

380.16958450 g/mol

Heavy Atom Count

27

UNII

P3K8GP9FDQ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23256-42-0

Wikipedia

Trimethoprim lactate

Dates

Modify: 2023-08-15
Weir, D. G., and J. Scott. /Mechanism of the Antimicrobial Drug Trimethoprim Revisited./PubMed (2000): 2519-524. www.ncbi.gov. 14 Dec. 2000. Web. 21 Aug. 2012.Kneifel W. and Leonhardt W., Testing of different antibiotics against Gram-positive and Gram-negative bacteria isolated from plant tissue culture. Plant Cell, Tissue and Organ Culture, Vol. 29, pp. 139-144, 1992.Pollock K., Barfield D.G. and Shields R., The toxicity of antibiotics to plant cell cultures. Plant cell reports, Vol. 2, pp. 36-39, 1983.

Explore Compound Types